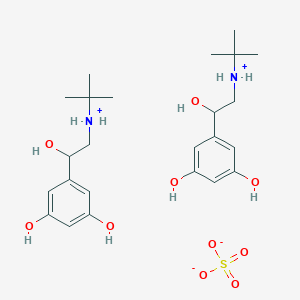

Terbutaline sulfate

Descripción general

Descripción

Hemisulfato de terbutalina: es un agonista adrenérgico beta-2 selectivo utilizado principalmente como broncodilatador para tratar el asma y otras afecciones respiratorias. Es conocido por su capacidad para relajar los músculos lisos bronquiales y uterinos, lo que lo hace efectivo para prevenir el trabajo de parto prematuro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : El hemisulfato de terbutalina se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la esterificación y la protección con bencilo del ácido 3,5-dihidroxibenzoico, seguido de una serie de reacciones que incluyen metilación, hidrólisis y reducción . El producto final se obtiene haciendo reaccionar el intermedio con ácido sulfúrico para formar la sal de hemisulfato .

Métodos de Producción Industrial: : La producción industrial de hemisulfato de terbutalina implica la síntesis a gran escala utilizando pasos de reacción similares pero optimizados para obtener un mayor rendimiento y pureza. El proceso incluye pasos de cristalización y purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: : El hemisulfato de terbutalina experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes: : Los reactivos comunes utilizados en estas reacciones incluyen metil litio para la metilación, borohidruro de sodio para la reducción y ácido sulfúrico para la formación de la sal de hemisulfato .

Productos Principales: : Los principales productos formados a partir de estas reacciones incluyen los compuestos intermedios que conducen a la sal final de hemisulfato de terbutalina .

Aplicaciones Científicas De Investigación

Bronchodilation and Respiratory Disorders

1. Treatment of Asthma and COPD

Terbutaline sulfate is widely utilized for its bronchodilatory effects, making it effective in managing asthma and COPD. It relaxes bronchial smooth muscles, leading to improved airflow in patients experiencing wheezing or shortness of breath. A clinical study indicated that nebulized terbutaline significantly reduced wheezing symptoms in children with respiratory infections compared to control groups, demonstrating its efficacy in acute settings .

2. Inhalation Therapy

Inhalation is a preferred route for administering terbutaline due to its ability to deliver the drug directly to the lungs, minimizing systemic side effects. Research shows that inhaled terbutaline can achieve a mean percentage increase in forced expiratory volume (FEV1) of 14%, highlighting its effectiveness in improving lung function . This method also circumvents first-pass metabolism, enhancing bioavailability .

Adverse Reactions and Safety Profile

Despite its benefits, this compound can cause adverse reactions. A case study reported muscle tremors in patients after inhalation therapy, suggesting a correlation between dosage and side effects . Monitoring is essential, especially in pediatric populations, where the risk of adverse effects may be heightened due to dosage adjustments .

Novel Therapeutic Uses

1. Potential for Amyotrophic Lateral Sclerosis (ALS)

Recent research has proposed that this compound may have potential applications beyond respiratory disorders. Computational methods have identified it as a promising candidate for ALS treatment due to its neuroprotective properties . This repositioning of terbutaline opens avenues for further research into its mechanisms and efficacy in neurodegenerative diseases.

2. Antimicrobial Properties

Emerging studies have also highlighted the antimicrobial effects of this compound. It has demonstrated the ability to inhibit both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial therapies or coatings for medical devices .

Summary of Clinical Findings

Mecanismo De Acción

El hemisulfato de terbutalina actúa como un agonista selectivo del receptor adrenérgico beta-2. Activa la adenilato ciclasa, aumentando el monofosfato de adenosina cíclico (AMPc) intracelular. Esto conduce a una disminución en los niveles intracelulares de calcio, activando la proteína quinasa A e inactivando la quinasa de cadena ligera de miosina, lo que resulta en la relajación de los músculos lisos bronquiales y uterinos .

Comparación Con Compuestos Similares

Compuestos Similares: : Los compuestos similares incluyen salbutamol, formoterol y clenbuterol, que también son agonistas adrenérgicos beta-2 .

Singularidad: : El hemisulfato de terbutalina es único en su uso específico tanto para afecciones respiratorias como para la prevención del trabajo de parto prematuro. Su acción selectiva sobre los receptores adrenérgicos beta-2 lo hace particularmente efectivo para relajar los músculos lisos sin afectar significativamente la frecuencia cardíaca .

Actividad Biológica

Terbutaline sulfate is a selective short-acting beta-2 adrenergic agonist (SABA) primarily used for its bronchodilator effects in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity extends beyond respiratory indications, with emerging research suggesting potential applications in other therapeutic areas, including neuromuscular disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and case studies.

This compound exerts its effects by selectively agonizing the beta-2 adrenergic receptors located in bronchial smooth muscle. This activation leads to the following biochemical cascade:

- Adenylyl Cyclase Activation : Agonism of beta-2 receptors activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

- Calcium Modulation : Elevated cAMP reduces intracellular calcium concentrations, which is crucial for muscle contraction.

- Smooth Muscle Relaxation : The decrease in calcium activates protein kinase A (PKA), which phosphorylates myosin light-chain phosphatase, promoting relaxation of bronchial smooth muscle and subsequent bronchodilation.

This mechanism is critical for alleviating symptoms of bronchospasm in patients with asthma and COPD .

Respiratory Indications

This compound has been extensively studied for its efficacy in treating wheezing and bronchospasm. A clinical study involving 440 children demonstrated that nebulized this compound significantly reduced wheezing symptoms compared to control groups, indicating its effectiveness in acute respiratory conditions .

Neuromuscular Applications

Recent research has explored the repurposing of this compound for treating amyotrophic lateral sclerosis (ALS). In vivo studies using zebrafish models indicated that this compound could prevent axonal degeneration and neuromuscular junction defects through the activation of beta-2 adrenergic receptors . This finding suggests a novel therapeutic potential for this compound beyond respiratory diseases.

Case Studies and Adverse Effects

While this compound is generally well-tolerated, some adverse reactions have been documented. A case study reported tremors in patients receiving nebulized this compound, highlighting the need for monitoring during treatment .

Propiedades

Número CAS |

23031-32-5 |

|---|---|

Fórmula molecular |

C12H21NO7S |

Peso molecular |

323.36 g/mol |

Nombre IUPAC |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |

InChI |

InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |

Clave InChI |

MUPQZWGSBCWCAV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

Key on ui other cas no. |

23031-32-5 |

Pictogramas |

Health Hazard |

Números CAS relacionados |

23031-25-6 (Parent) |

Solubilidad |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

Arubendol Asthmoprotect Brethaire Brethine Bricanyl Bricanyl SA Butaliret Butalitab Contimit KWD 2019 KWD-2019 KWD2019 Monovent Taziken Tedipulmo Terbasmin Terbul Terbutalin AL Terbutalin ratiopharm Terbutalin Stada terbutalin von ct Terbutalin-ratiopharm Terbutaline Terbutaline Sulfate Terbuturmant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of terbutaline sulfate?

A: this compound is a selective β2-adrenergic receptor agonist. [] It exerts its therapeutic effects by binding to these receptors, primarily located in the lungs, leading to relaxation of bronchial smooth muscle. [] This relaxation widens the airways, making breathing easier.

Q2: How does this compound's interaction with β2-adrenergic receptors differ from other β-adrenergic agonists?

A: this compound exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily found in the heart. [] This selectivity contributes to its bronchodilatory effects while minimizing cardiac side effects. []

Q3: What are the downstream effects of this compound binding to β2-adrenergic receptors?

A: Binding of this compound to β2-adrenergic receptors activates a signaling cascade that ultimately results in increased intracellular cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels promote smooth muscle relaxation and reduce inflammatory mediator release from mast cells.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not specify the exact molecular formula or weight of this compound. For this information, please refer to a reliable chemical database or the compound's safety data sheet.

Q5: How does the pH of a solution affect this compound stability?

A: Studies show that this compound degrades more rapidly in alkaline solutions compared to acidic solutions. [] This difference in degradation rate is particularly noticeable when combined with aminophylline, an alkaline drug.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.